molecular formula C8H13F3N2O B1491803 2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1869565-73-0

2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1491803
CAS RN: 1869565-73-0
M. Wt: 210.2 g/mol
InChI Key: LOSBUJMYGZOACF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

A total of 10 μL of diluted solution was transferred to a 150 μL insert containing 80 μL of MeOH and 10 μL of IS (4-MMC- d3, c = 1 μg/mL), mixed on a vortex and analyzed with UHPLC-QQQ-MS/MS .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Chemical Reactions Analysis

These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Physical And Chemical Properties Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Scientific Research Applications

Enzyme-Catalyzed Synthesis

A study by Goldberg et al. (2015) showcases the use of d-threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, serving as key intermediates in developing drug candidates. The enzymes were produced via recombinant E. coli fermentation, offering a high yield, diastereo-, and enantioselectivity in the synthesis process Goldberg et al., 2015.

Synthesis and Photophysics

Bonacorso et al. (2018) reported the synthesis and photophysical analysis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting the potential of these compounds for biomolecular binding applications. This study emphasizes the role of π-stacking and hydrogen-bonding interactions in ct-DNA binding Bonacorso et al., 2018.

Pharmacological Characterization

A pharmacological study by Grimwood et al. (2011) on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) investigates its potential as a κ-opioid receptor antagonist. Although this research touches on pharmacological effects, it primarily contributes to understanding receptor binding and selectivity, showcasing the compound's potential in depression and addiction disorder treatments Grimwood et al., 2011.

Chemical Synthesis and Characterization

Research by Rubtsova et al. (2020) focuses on pyrrolidin-2-ones as promising non-aromatic heterocyclic compounds for the synthesis of new medicinal molecules. The study explores the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, demonstrating the potential for creating compounds with improved biological activity Rubtsova et al., 2020.

Complexation Studies

Hakimi et al. (2013) delved into the complexation of Cadmium(II) with a tetradentate ligand derived from condensation reactions. This research provides insight into the coordination chemistry of Cadmium(II) and the structural, spectroscopic, and thermal properties of its complexes Hakimi et al., 2013.

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that there is potential for future research and development of new drugs using this compound as a base .

properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5(12)7(14)13-3-2-6(4-13)8(9,10)11/h5-6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBUJMYGZOACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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